molecular formula C7H9BO3 B1301985 3-(Hydroxymethyl)phenylboronic acid CAS No. 87199-15-3

3-(Hydroxymethyl)phenylboronic acid

Cat. No.: B1301985
CAS No.: 87199-15-3
M. Wt: 151.96 g/mol
InChI Key: HGTDLKXUWVKLQX-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Biochemical Analysis

Biochemical Properties

3-(Hydroxymethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with diols, such as those found in carbohydrates and nucleotides. The boronic acid group forms reversible covalent bonds with diols, enabling the compound to act as a molecular recognition element in various biochemical assays and sensors .

In addition to its interactions with diols, this compound has been shown to interact with certain enzymes, such as glycosidases and proteases. These interactions can modulate the activity of the enzymes, either inhibiting or enhancing their catalytic functions. For example, the binding of this compound to the active site of a glycosidase can inhibit the enzyme’s ability to hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades .

Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the transcriptional activity of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of reversible covalent bonds between the boronic acid group and diols present in biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context and the nature of the biomolecule involved .

In addition to its interactions with diols, this compound can bind to the active sites of enzymes, thereby modulating their catalytic activity. This binding can result in either competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Long-term exposure to this compound has been observed to result in sustained modulation of cellular functions, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration of the compound and the specific cellular context .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert beneficial effects on cellular functions, such as enhancing metabolic activity and promoting cell proliferation . At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and tissue damage .

Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects . Beyond this range, the compound’s effects can become detrimental, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the metabolism of carbohydrates, where the compound interacts with glycosidases and other carbohydrate-processing enzymes . This interaction can modulate the activity of these enzymes, leading to changes in the flux of metabolic pathways and the levels of specific metabolites .

Additionally, this compound can influence the metabolism of nucleotides and other biomolecules by interacting with enzymes involved in their synthesis and degradation . These interactions can result in alterations in the levels of specific metabolites and the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the specific cellular context . Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments .

The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors can affect the compound’s bioavailability and its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific cellular processes .

The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity . This localization can be dynamic, with the compound being redistributed in response to changes in cellular conditions or signaling events .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-(Hydroxymethyl)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenylboronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTDLKXUWVKLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370432
Record name 3-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87199-15-3
Record name (3-Hydroxymethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87199-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Bromobenzyl alcohol (2.0 g, 10.7 mmol) was dissolved in dry THF (50 ml) in a dry 100 ml flask flushed with nitrogen. The mixture was chilled in a dry ice/acetone bath. n-Butyl lithium (11 ml of a 2.13M solution in hexane, 23.5 mmol) was added. The reaction was warmed to room temperature for 1 hour, then cooled in an ice water bath. Trimethyl borate (1.3 ml, 11.2 mmol) was added and the mixture was stirred at room temperature overnight, then treated with 2N aqueous HCl to pH 2, and stirred for 3 hours. Brine (15 ml) was added, and the mixture was extracted with ethyl acetate (3×15 ml). The organic materials were combined, dried (MgSO4) then concentrated under reduced pressure which gave of 3-hydroxymethylbenzeneboronic acid (98%) as a clear oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Brine
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 3-(Hydroxymethyl)phenylboronic acid play in the Suzuki reaction described in the research?

A1: The research paper focuses on a novel dinuclear palladium complex used as a catalyst in the Suzuki reaction []. In this context, this compound serves as a reactant, specifically an organoboron reagent. It reacts with an appropriate organic halide or triflate in the presence of the palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly valuable for constructing biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.

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